molecular formula C17H19N3O B13829271 4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B13829271
M. Wt: 281.35 g/mol
InChI Key: DBVSDWGHUBOUNP-UHFFFAOYSA-N
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Description

The compound 4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a chiral oxazoline derivative characterized by a 4,5-dihydrooxazole core. Key structural features include:

  • A tert-butyl group at the 4-position of the oxazoline ring, which enhances steric bulk and may improve lipophilicity.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H19N3O/c1-17(2,3)15-11-21-16(20-15)14-9-6-8-13(19-14)12-7-4-5-10-18-12/h4-10,15H,11H2,1-3H3

InChI Key

DBVSDWGHUBOUNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the use of advanced organic synthesis techniques. One common method involves the Hiyama-Denmark cross-coupling reaction, which is used to form the bipyridine structure. The reaction conditions often include the use of palladium catalysts and specific solvents such as DMSO and DCE .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The oxazole ring and pyridine moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name Substituents Key Features Applications/Properties References
Target Compound :
4-Tert-butyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
- 4-tert-butyl
- 2-(6-pyridin-2-ylpyridin-2-yl)
- Bipyridyl group enables metal coordination.
- Potential for asymmetric catalysis.
Likely use in coordination chemistry or catalysis (inferred from analogs).
(4S)-4-tert-Butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole (CAS 117408-98-7) - 4-tert-butyl
- 2-pyridin-2-yl
- Single pyridyl group reduces steric hindrance.
- Used in ligand design for asymmetric synthesis.
Catalytic asymmetric alkylation reactions.
2,6-Bis[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine - Two oxazoline rings at 2,6-pyridyl positions - Bis-oxazoline structure enhances rigidity.
- High enantioselectivity in metal complexes.
Chiral ligands in enantioselective catalysis.
2-[4’-(Chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole - Biphenyl with chloromethyl group
- 4,4-dimethyl
- Lipophilic biphenyl group improves solubility in organic media.
- Stable intermediate in drug synthesis.
Key intermediate in Telmisartan (antihypertensive drug) synthesis.
2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole - Three pyridyl groups - Tridentate ligand for metal coordination.
- Forms complexes with Pd(II).
Precursor for palladium complexes in materials science.

Functional and Reactivity Comparisons

Steric and Electronic Effects
  • The bipyridyl substituent in the target compound offers two nitrogen donors, enhancing metal-binding capability compared to mono-pyridyl analogs like CAS 117408-98-7 . This bipyridyl motif is structurally similar to ligands used in Pd(II) complexes (e.g., ).
Stability and Handling
  • Compounds with halogenated substituents (e.g., chloromethyl in ) may require careful handling due to reactivity, whereas tert-butyl groups improve shelf life by reducing oxidative degradation. Safety data for bis-oxazolines () emphasize standard GHS protocols for hygroscopic or air-sensitive compounds.

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